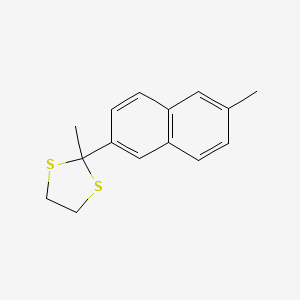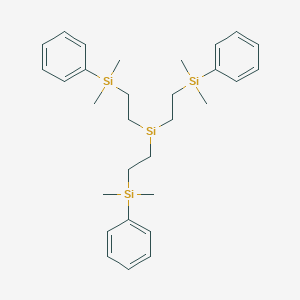![molecular formula C20H19NO2 B12524163 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one CAS No. 651712-87-7](/img/structure/B12524163.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is a derivative of chalcone, characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxyl group, and a naphthyl group. The combination of these functional groups imparts distinct photophysical and chemical properties to the compound .
准备方法
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxy-1-naphthaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as piperidine to form the intermediate chalcone.
化学反应分析
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and reaction temperatures typically range from room temperature to reflux conditions.
科学研究应用
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound’s unique photophysical properties make it useful in the study of intramolecular charge transfer and solvent effects on fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用机制
The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one exerts its effects is primarily through intramolecular charge transfer (ICT). The presence of donor (dimethylamino) and acceptor (naphthyl) groups facilitates the transfer of electrons within the molecule, leading to distinct photophysical properties. This ICT mechanism is influenced by solvent polarity, temperature, and the presence of other chemical species .
相似化合物的比较
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one can be compared with other chalcone derivatives and compounds with similar structural motifs:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound shares a similar structure but differs in the position of the hydroxyl group, affecting its photophysical properties.
Flavonoid Derivatives: Compounds like 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one exhibit similar fluorescence properties but have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and photophysical properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
651712-87-7 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H19NO2/c1-21(2)18-11-9-15(10-12-18)19(22)20(23)17-8-7-14-5-3-4-6-16(14)13-17/h3-13,20,23H,1-2H3 |
InChI 键 |
MKVFIGRSVIQTIN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


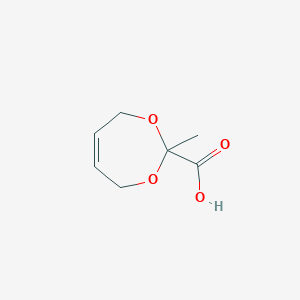
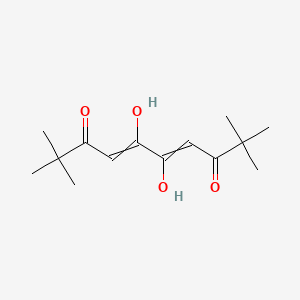
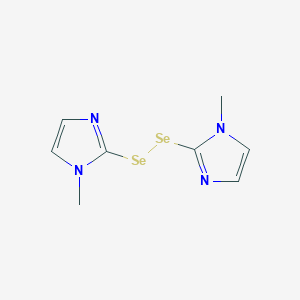
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
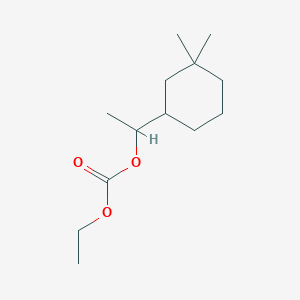
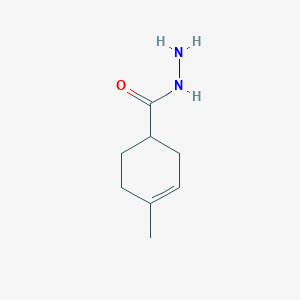
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
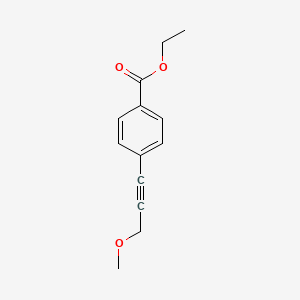
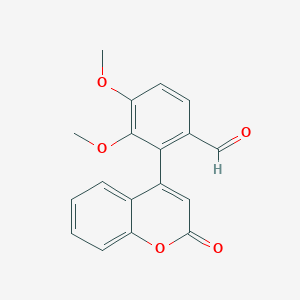
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
